

Synthesis of 6-Bromonicotinic acid from 2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromonicotinic acid

Cat. No.: B027431

[Get Quote](#)

Synthesis of 6-Bromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and effective method for the synthesis of **6-bromonicotinic acid**, a valuable building block in pharmaceutical and materials science research. The primary focus of this document is the oxidation of 2-bromo-5-methylpyridine to yield the desired carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to facilitate replication and further investigation.

Introduction

6-Bromonicotinic acid is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its utility as a nicotinic acid analog and a potential hypolipidemic agent underscores the importance of efficient and well-documented synthetic routes.^[1] The oxidation of the methyl group of 2-bromo-5-methylpyridine offers a direct pathway to this important compound. This guide details a robust protocol employing potassium permanganate as the oxidizing agent.

Synthetic Pathway Overview

The core of this synthesis involves the oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. This transformation is achieved using a strong oxidizing agent, potassium permanganate, in an aqueous solution. A phase transfer catalyst is utilized to facilitate the reaction between the organic substrate and the aqueous oxidant.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of **6-bromonicotinic acid** from 2-bromo-5-methylpyridine.[\[1\]](#)

3.1. Materials and Reagents

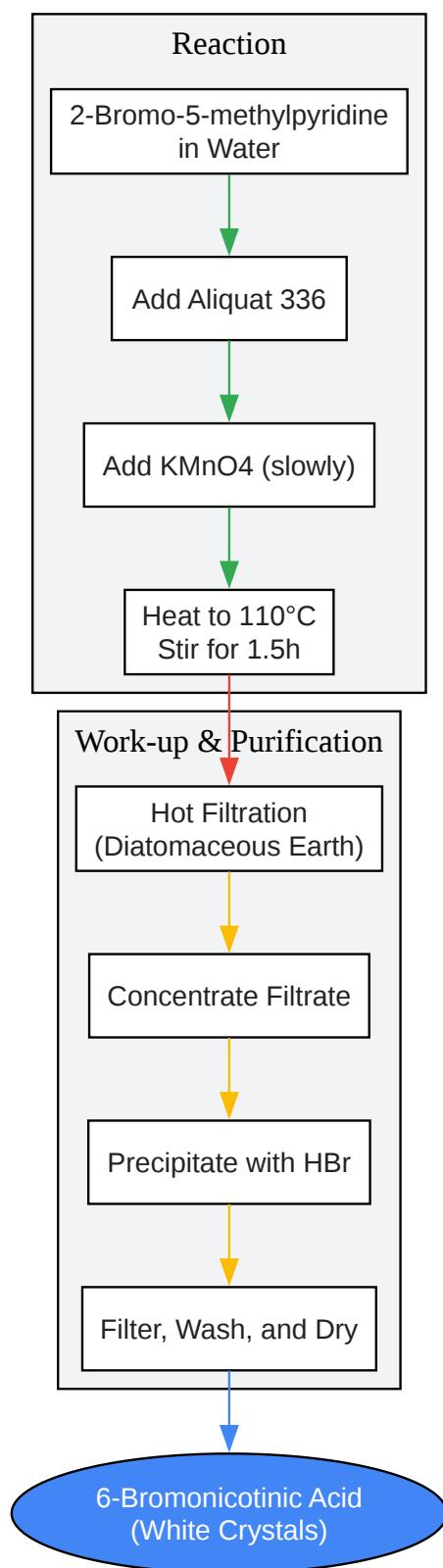
Reagent/Material	Formula	Molar Mass (g/mol)	Amount	Moles (mol)
2-Bromo-5-methylpyridine	C ₆ H ₆ BrN	172.02	100 g	0.581
Potassium Permanganate	KMnO ₄	158.03	251 g	1.588
Aliquat 336	C ₂₅ H ₅₄ CIN	404.17	2 mL	-
Water	H ₂ O	18.02	1000 mL	-
48% Hydrobromic Acid	HBr	80.91	~300 mL	-
Diatomaceous Earth	-	-	As needed	-

3.2. Reaction Procedure

- Dissolution: In a suitable reaction vessel, dissolve 100 g (0.581 mol) of 2-bromo-5-methylpyridine in 1000 mL of water.
- Catalyst Addition: Add 2 mL of Aliquat 336 to the solution to act as a phase transfer catalyst.
[\[1\]](#)

- Oxidant Addition: Slowly add 251 g (1.588 mol) of potassium permanganate to the mixture over a period of 1 hour.[1]
- Heating and Reaction: Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.[1]
- Filtration: While still hot, filter the reaction mixture through a pad of diatomaceous earth to remove manganese dioxide precipitate. Wash the filter cake with hot water.[1]
- Concentration: Concentrate the filtrate to approximately half of its original volume using a rotary evaporator under reduced pressure.[1]
- Precipitation: To the concentrated solution, add approximately 300 mL of 48% hydrobromic acid. This will precipitate the **6-bromonicotinic acid**.[1]
- Isolation and Drying: Collect the precipitated white crystals by filtration, wash with water, and dry to yield the final product.[1]

3.3. Results and Characterization


The described procedure yields 52 g of **6-bromonicotinic acid** as white crystals, which corresponds to a 44% yield.[1]

¹H-NMR Data (CDCl₃):

- δ 9.03 (s, 1H)
- δ 8.08 (d, J = 8.0 Hz, 1H)
- δ 7.64 (d, J = 8.0 Hz, 1H)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **6-bromonicotinic acid** from 2-bromo-5-methylpyridine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Bromonicotinic acid**.

Conclusion

This technical guide outlines a detailed and reproducible method for the synthesis of **6-bromonicotinic acid** via the potassium permanganate oxidation of 2-bromo-5-methylpyridine. The provided experimental protocol, quantitative data, and workflow diagram offer a comprehensive resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this versatile chemical intermediate. The moderate yield of 44% suggests that further optimization of reaction conditions, such as temperature, reaction time, or the choice of phase transfer catalyst, could lead to improved outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of 6-Bromonicotinic acid from 2-bromo-5-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027431#synthesis-of-6-bromonicotinic-acid-from-2-bromo-5-methylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com